molecular formula C7H7NO2 B354443 Salicylamide CAS No. 65-45-2

Salicylamide

Cat. No. B354443
Key on ui cas rn: 65-45-2
M. Wt: 137.14 g/mol
InChI Key: SKZKKFZAGNVIMN-UHFFFAOYSA-N
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Patent
US09289503B2

Procedure details

tert-Butyl 2-((2-(2-hydroxybenzamido)ethyl)methyl)amino)ethylcarbamate (380 mg, 1.13 mmol) was taken up in 5 mL of a 25% TFA in CH2Cl2 and allowed to stand at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure to afford the TFA salt of N-(2-((2-aminoethyl)(methyl)amino)ethyl)-2-hydroxybenzamide. This material was taken up in 10 mL of CH3CN along with (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid (DHA, 370 mg, 1.13 mmol), HATU (472 mg, 1.24 mmol) and DIEA (0.59 mL). The resulting reaction mixture was stirred at room temperature for 2 h. It was then diluted with EtOAc and washed successively with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4) and concentrated under reduced pressure. Purification by chromatography (95% CH2Cl25% MeOH) afforded 420 mg of N-(2-((2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamidoethyl)methyl)amino)ethyl)-2-hydroxybenzamide. MS (EI) called for C34H49N3O3: 547.38; found: 548 (M+1).
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
472 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:23])[CH2:2][CH2:3]/[CH:4]=[CH:5]\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.CN(C([O:32]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[CH3:58][C:59]#[N:60]>CCOC(C)=O>[OH:23][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:58]=1[C:59]([NH2:60])=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
C(CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CC)(=O)O
Step Two
Name
Quantity
472 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0.59 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
washed successively with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (95% CH2Cl25% MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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